molecular formula C6H8F2O2 B13333234 (1R,2S)-2-(Difluoromethyl)cyclobutane-1-carboxylic acid

(1R,2S)-2-(Difluoromethyl)cyclobutane-1-carboxylic acid

Cat. No.: B13333234
M. Wt: 150.12 g/mol
InChI Key: CTNBXQCALVHSKS-IUYQGCFVSA-N
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Description

(1R,2S)-2-(Difluoromethyl)cyclobutane-1-carboxylic acid is a compound of significant interest in the field of organic chemistry. This compound features a cyclobutane ring substituted with a difluoromethyl group and a carboxylic acid group. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable building block in pharmaceutical and agrochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(Difluoromethyl)cyclobutane-1-carboxylic acid typically involves the difluoromethylation of cyclobutane derivatives. One common method is the photochemical selective difluoroalkylation of bicyclobutanes, which leverages green solvent-controlled reactions . This method is advantageous due to its high atom economy and controlled chemo-selectivity.

Industrial Production Methods

Industrial production of this compound often employs metal-based methods for the transfer of difluoromethyl groups to cyclobutane derivatives. These methods can be both stoichiometric and catalytic, allowing for efficient large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(Difluoromethyl)cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction produces alcohols.

Scientific Research Applications

(1R,2S)-2-(Difluoromethyl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S)-2-(Difluoromethyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form strong hydrogen bonds, influencing the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of these molecular targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S)-2-(Trifluoromethyl)cyclobutane-1-carboxylic acid
  • (1R,2S)-2-(Chloromethyl)cyclobutane-1-carboxylic acid
  • (1R,2S)-2-(Bromomethyl)cyclobutane-1-carboxylic acid

Uniqueness

Compared to similar compounds, (1R,2S)-2-(Difluoromethyl)cyclobutane-1-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in pharmaceutical research for the development of new drugs with improved efficacy and safety profiles .

Properties

Molecular Formula

C6H8F2O2

Molecular Weight

150.12 g/mol

IUPAC Name

(1R,2S)-2-(difluoromethyl)cyclobutane-1-carboxylic acid

InChI

InChI=1S/C6H8F2O2/c7-5(8)3-1-2-4(3)6(9)10/h3-5H,1-2H2,(H,9,10)/t3-,4+/m0/s1

InChI Key

CTNBXQCALVHSKS-IUYQGCFVSA-N

Isomeric SMILES

C1C[C@H]([C@H]1C(F)F)C(=O)O

Canonical SMILES

C1CC(C1C(F)F)C(=O)O

Origin of Product

United States

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